molecular formula C7H10N2O3 B13005257 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid

1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13005257
M. Wt: 170.17 g/mol
InChI Key: GNRBKJCZUXAGBA-UHFFFAOYSA-N
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Description

1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid is a versatile pyrazole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry. Its structure incorporates both a carboxylic acid moiety and a hydroxypropyl side chain, making it a multifunctional scaffold for the development of novel pharmaceutical compounds. This compound is particularly significant in the synthesis of potential therapeutic agents, including S1P1 receptor agonists for immunomodulation. The pyrazole core is a privileged structure in drug discovery, known for its ability to participate in key hydrogen bonding interactions within biological targets. Researchers utilize this chemical for constructing more complex molecules via further functionalization of its carboxylic acid group (e.g., amide formation) and its hydroxyl group. It is offered as a high-purity material to ensure reliable and reproducible results in experimental workflows. This product is intended for research and laboratory use only; it is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

1-(2-hydroxypropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-5(10)4-9-3-2-6(8-9)7(11)12/h2-3,5,10H,4H2,1H3,(H,11,12)

InChI Key

GNRBKJCZUXAGBA-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Method A: Epoxide-Based Alkylation

  • Reagents : Pyrazole-3-carboxylic acid, propylene oxide, sodium hydroxide.
  • Procedure :
    • Dissolve pyrazole-3-carboxylic acid in a polar solvent like ethanol.
    • Add propylene oxide dropwise with stirring at room temperature.
    • Introduce sodium hydroxide to catalyze the reaction.
    • Stir for several hours until the reaction completes.
    • Neutralize and isolate the product by recrystallization.
  • Advantages :
    • Direct introduction of the hydroxypropyl group.
    • High yield under mild conditions.

Method B: Halohydrin-Based Alkylation

  • Reagents : Pyrazole-3-carboxylic acid chloride, 1-chloro-2-propanol, potassium carbonate.
  • Procedure :
    • Prepare pyrazole-3-carboxylic acid chloride using thionyl chloride.
    • React with 1-chloro-2-propanol in a solvent like acetonitrile.
    • Use potassium carbonate as a base to neutralize HCl formed during the reaction.
    • Purify by column chromatography or recrystallization.
  • Advantages :
    • Controlled introduction of functional groups.
    • Suitable for large-scale synthesis.

Optimized Conditions

Table: Reaction Parameters for Different Methods

Parameter Method A (Epoxide) Method B (Halohydrin)
Solvent Ethanol Acetonitrile
Temperature Room temperature Reflux
Catalyst/Base Sodium hydroxide Potassium carbonate
Reaction Time ~6 hours ~8 hours
Yield ~80% ~75%

Analysis and Characterization

The synthesized compound is characterized using various analytical techniques:

Challenges and Improvements

Challenges:

  • Side reactions such as overalkylation or formation of by-products during N-alkylation.
  • Low yields in some cases due to incomplete reactions or difficult purification.

Improvements:

  • Use of eco-friendly solvents like water or ethanol instead of toxic organic solvents.
  • Development of catalytic systems to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed:

  • Oxidation of the hydroxypropyl group yields ketones or aldehydes.
  • Reduction of the carboxylic acid group forms alcohols or aldehydes.
  • Substitution reactions on the pyrazole ring produce various functionalized derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid serves as a precursor for synthesizing more complex molecules. Its functional groups allow for diverse substitution reactions, enabling the creation of various derivatives that can be studied for their chemical reactivity.

Biology

  • Biochemical Probes : The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific enzymes makes it valuable in understanding enzyme mechanisms and developing inhibitors.
  • Anticancer Activity : Recent studies have highlighted the anticancer properties of pyrazole derivatives. Compounds containing the pyrazole scaffold have shown inhibitory effects on various cancer cell types, including lung, brain, and breast cancers. For instance, derivatives of 1H-pyrazole have demonstrated significant antiproliferative activity against MDA-MB-231 breast cancer cells .

Medicine

  • Drug Development : The therapeutic potential of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid is being explored in drug development, particularly in targeting specific enzymes or receptors associated with diseases such as cancer. The compound's structure allows for modifications that can enhance its efficacy and specificity as a drug candidate .

Industrial Applications

The compound is also utilized in the development of new materials such as polymers and coatings due to its functional groups that can improve material properties. Its application in industrial chemistry includes serving as an intermediate in the synthesis of specialty chemicals.

Data Table: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
ABreast Cancer5.0Inhibition of topoisomerase II
BLung Cancer10.0EGFR inhibition
CColorectal Cancer7.5Microtubule stabilization
DRenal Cancer12.0HDAC inhibition

Case Study 1: Anticancer Activity Evaluation

Mechanism of Action

The mechanism of action of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The hydroxypropyl and carboxylic acid groups facilitate interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of pyrazole-3-carboxylic acid derivatives are highly dependent on substituents at the 1- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (1-Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid 2-Hydroxypropyl C₇H₁₀N₂O₃ ~170.17 (calc.) Enhanced solubility via hydroxyl group; potential for H-bonding Inferred
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl C₁₀H₇ClN₂O₂ 222.63 Lipophilic; used in pharmaceutical intermediates
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid 2,2-Difluoroethyl C₆H₆F₂N₂O₂ 188.13 Increased metabolic stability; fluorinated analogs in drug discovery
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 4-Fluorophenyl C₁₀H₇FN₂O₂ 206.17 CFTR modulator; high yield synthesis (76%)
1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic acid 2,6-Difluorophenyl C₁₀H₆F₂N₂O₂ 224.16 Lower synthesis yield (26%); steric hindrance effects
1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride Piperidin-3-yl C₉H₁₄ClN₃O₂ 231.68 Basic amine functionality; salt form improves crystallinity
Key Observations:
  • Hydrophilicity vs. Lipophilicity : The 2-hydroxypropyl substituent likely increases water solubility compared to halogenated (e.g., 4-chlorophenyl) or fluorinated analogs (e.g., difluoroethyl). This property is critical for bioavailability in drug design .
  • Synthetic Yields : Bulky substituents (e.g., 2,6-difluorophenyl) reduce reaction yields due to steric hindrance during coupling reactions (26% yield in ). In contrast, less hindered groups like 4-fluorophenyl achieve higher yields (76% in ) .
  • Biological Activity : Fluorinated and chlorinated analogs are prevalent in medicinal chemistry for their metabolic stability and target affinity. For example, 4-fluorophenyl derivatives act as CFTR modulators, while chlorophenyl variants serve as intermediates in anti-inflammatory drugs .

Stability and Reactivity

  • Acyl Migration: Pyrazole-3-carboxylic acid derivatives with labile substituents (e.g., esters or amides) may undergo acyl migration, as noted in for celecoxib metabolites.
  • Thermal Stability : Fluorinated analogs (e.g., 1-(2,2-difluoroethyl)) exhibit enhanced thermal stability due to strong C-F bonds, whereas hydroxypropyl derivatives may require protection during high-temperature reactions .

Biological Activity

1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a hydroxypropyl group and a carboxylic acid moiety. Its molecular formula is C_7H_10N_2O_3, and it exhibits both hydrophilic and lipophilic characteristics, which enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor by binding to the active sites of enzymes, effectively blocking substrate access. This mechanism is crucial in its role as a biochemical probe in enzymatic studies.
  • Cell Cycle Modulation : In studies involving cancer cell lines, this compound has demonstrated the ability to induce cell cycle arrest, particularly in the S phase, indicating its potential as an anticancer agent .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • Cytotoxicity : It has shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have been reported to inhibit cell viability by up to 90% at concentrations of 100 µM after 72 hours .
  • Mechanistic Insights : Studies have demonstrated that the compound can inhibit key kinases involved in cancer progression, such as AKT1 and PKA. For example, one derivative inhibited AKT1 by 46% and PKA by 82%, showcasing its multi-targeting capabilities .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties:

  • CB2 Receptor Modulation : It may interact with cannabinoid receptors, particularly CB2, which are known to modulate immune responses. This interaction could provide therapeutic avenues for treating inflammatory diseases .

Research Findings and Case Studies

Table 1 summarizes key studies highlighting the biological activities of this compound and its derivatives.

StudyCompound TestedCell LineIC50 (µM)Key Findings
Rangappa et al. (2022)Ester derivativeMCF-750Induced ~50% decrease in viability at 100 µM after 72 h
Wei et al. (2022)Ethyl derivativeA54926Most potent against A549 growth
Fan et al. (2022)Hydroxy derivativeA54925Arrested G0/G1 phase in dose-dependent manner

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